1H-Indole, 1-(chloroacetyl)-
Overview
Description
1H-Indole, 1-(chloroacetyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Indole, 1-(chloroacetyl)- typically involves the reaction of indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Indole, 1-(chloroacetyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines, to form amide derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic compounds.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole, 1-(chloroacetyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(chloroacetyl)- involves its interaction with various molecular targets. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, leading to various biological effects .
Comparison with Similar Compounds
1H-Indole, 1-(chloroacetyl)- can be compared with other indole derivatives such as:
1H-Indole, 1-(acetyl)-: Lacks the chlorine atom, leading to different reactivity and biological properties.
1H-Indole, 1-(bromoacetyl)-: Contains a bromine atom instead of chlorine, which can affect its reactivity and interactions with biological targets.
1H-Indole, 1-(fluoroacetyl)-: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
These comparisons highlight the unique properties of 1H-Indole, 1-(chloroacetyl)-, particularly its reactivity due to the presence of the chloroacetyl group.
Biological Activity
1H-Indole, 1-(chloroacetyl)- is a derivative of indole, a compound known for its wide range of biological activities. The chloroacetyl group enhances the reactivity of the indole structure, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of 1H-Indole, 1-(chloroacetyl)-, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₈ClN
- Molecular Weight : 169.62 g/mol
- CAS Number : 61995-53-7
1H-Indole, 1-(chloroacetyl)- exhibits several mechanisms that contribute to its biological activity:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. This action can disrupt metabolic pathways critical for cell survival and proliferation.
- DNA Interaction : It may intercalate into DNA strands, affecting replication and transcription processes.
- Antimicrobial Activity : Studies indicate that this compound can exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.
Biological Activities
The biological activities of 1H-Indole, 1-(chloroacetyl)- can be summarized as follows:
Case Studies
Several studies have highlighted the effectiveness of 1H-Indole, 1-(chloroacetyl)- in various applications:
- Antibacterial Activity : In a study evaluating the compound's efficacy against MRSA, it was found to have a minimum inhibitory concentration (MIC) as low as 16 µg/mL, indicating significant antibacterial potential .
- Cytotoxic Effects : Research involving cancer cell lines demonstrated that derivatives of indole compounds, including 1H-Indole, 1-(chloroacetyl)-, exhibited cytotoxicity with IC50 values ranging from 10 to 30 µM against A549 lung cancer cells .
Research Findings
Recent investigations into indole derivatives have revealed promising results regarding their therapeutic applications:
- A study published in MDPI reported that indole derivatives could inhibit the growth of various cancer cell lines and showed potential as anti-inflammatory agents .
- Another investigation found that modifications to the indole structure enhanced its interaction with biological targets, leading to increased potency against specific pathogens .
Properties
IUPAC Name |
2-chloro-1-indol-1-ylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOZRGMJVCIVKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455788 | |
Record name | 1H-Indole, 1-(chloroacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61995-53-7 | |
Record name | 1H-Indole, 1-(chloroacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.